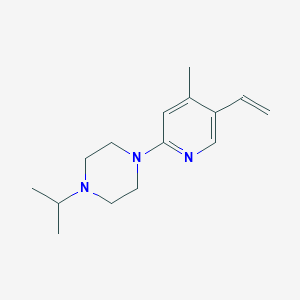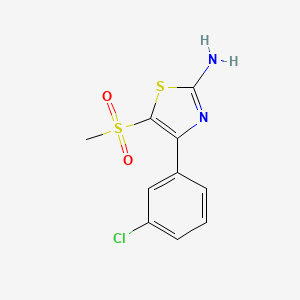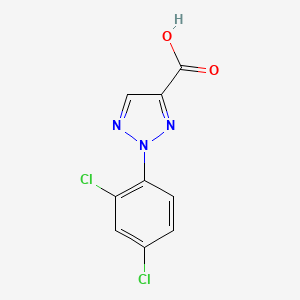![molecular formula C14H22N2O2S B11789202 tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a thieno[3,2-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The tert-butyl group and the aminoethyl side chain further modify the core structure, potentially enhancing its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be achieved through multi-step organic synthesis. One common method involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a pyridine derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Análisis De Reacciones Químicas
tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into reduced forms.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, forming substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in drug discovery programs targeting various diseases, such as cancer or infectious diseases.
Medicine: Derivatives of the compound may exhibit pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities, and can be further developed into therapeutic agents.
Industry: The compound can be used in the development of specialty chemicals, such as agrochemicals or dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain may facilitate binding to biological macromolecules, while the thieno[3,2-c]pyridine core may modulate the compound’s overall activity. Further studies are needed to elucidate the exact molecular pathways and targets involved.
Comparación Con Compuestos Similares
tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate: This compound has a similar fused ring system but with an oxazole ring instead of a thiophene ring.
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound features a terpyridine core with three tert-butyl groups, differing in its ring structure and substitution pattern.
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: This compound has a benzothieno[2,3-d]pyrimidine core with tert-butyl and dichloro substitutions, highlighting differences in ring fusion and substituent groups.
The uniqueness of this compound lies in its specific combination of a thieno[3,2-c]pyridine core, tert-butyl group, and aminoethyl side chain, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22N2O2S |
|---|---|
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
tert-butyl 7-(2-aminoethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-10(4-6-15)12-11(9-16)5-7-19-12/h5,7,10H,4,6,8-9,15H2,1-3H3 |
Clave InChI |
PVRJROFSHBSBLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)









![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

